1,3-Cyclopentadiene, (1-methylethylidene)bis-
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Overview
Description
It is a nonaromatic carbocyclic analog of isopropylbenzene . This compound is known for its unique structure, which includes a cyclopentadiene ring substituted with an isopropylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclopentadiene, (1-methylethylidene)bis- can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with isopropylidene chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1,3-Cyclopentadiene, (1-methylethylidene)bis- often involves the cracking of commercial dicyclopentadiene at around 180°C. The monomer is then collected by distillation and used soon thereafter .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentadiene, (1-methylethylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the cyclopentadiene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1,3-Cyclopentadiene, (1-methylethylidene)bis- has several applications in scientific research:
Chemistry: It is used as a precursor to the cyclopentadienyl anion, an important ligand in organometallic chemistry.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, (1-methylethylidene)bis- involves its interaction with molecular targets through its reactive cyclopentadiene ring. The compound can undergo [1,5]-sigmatropic shifts, allowing it to participate in various chemical reactions . These shifts enable the compound to form stable intermediates and products, contributing to its versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetramethyl-1,3-cyclopentadiene
- 6-(Dimethylamino)fulvene
- Diphenylfulvene
- Sodium isopropylcyclopentadienide
Uniqueness
1,3-Cyclopentadiene, (1-methylethylidene)bis- is unique due to its nonaromatic nature and the presence of an isopropylidene group. This structural feature distinguishes it from other cyclopentadiene derivatives, allowing it to participate in specific reactions and form unique products .
Properties
CAS No. |
134459-15-7 |
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Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-(2-cyclopenta-1,3-dien-1-ylpropan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C13H16/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
NSWUXAUIAZVROT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC1)C2=CC=CC2 |
Origin of Product |
United States |
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